3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC16606437
Molecular Formula: C7H12N2O2S
Molecular Weight: 188.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O2S |
|---|---|
| Molecular Weight | 188.25 g/mol |
| IUPAC Name | 3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C7H12N2O2S/c8-3-1-2-4-9-6(10)5-12-7(9)11/h1-5,8H2 |
| Standard InChI Key | NDVCULYQRPVLGL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)N(C(=O)S1)CCCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered thiazolidine ring with carbonyl groups at positions 2 and 4, a structural hallmark of TZDs. The aminobutyl side chain () at position 3 distinguishes it from simpler TZDs like rosiglitazone or pioglitazone. Protonation of the amine group and pairing with a chloride counterion enhance its solubility in aqueous media .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.71 g/mol | |
| Melting Point | 154–155°C (ethanol) | |
| Solubility | Water, DMSO, ethanol | |
| Appearance | White to off-white crystalline solid |
The aminobutyl chain introduces rotational flexibility (rotatable bonds = 4), which may influence receptor binding kinetics . Computational models suggest a logP value of 0.85, indicating moderate lipophilicity .
Synthesis and Characterization
Conventional Synthesis Routes
The compound is synthesized via a multi-step process beginning with the formation of the thiazolidine-2,4-dione core. Thiourea reacts with chloroacetic acid under acidic conditions to yield the heterocyclic ring, followed by Knoevenagel condensation with 4-nitrobenzaldehyde. Subsequent reduction of the nitro group to an amine and alkylation with 1,4-dibromobutane introduces the aminobutyl side chain . Final protonation with hydrochloric acid yields the hydrochloride salt .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction times. For example, coupling the TZD core with formaldehyde and aryl amines under microwave conditions (420W, 120°C) reduces synthesis time from 10–14 hours to 8–12 minutes . This method improves yield (78% vs. 65% conventional) and reduces byproduct formation .
Table 2: Synthesis Method Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 10–14 hours | 8–12 minutes |
| Yield | 65% | 78% |
| Byproducts | 15–20% | 5–8% |
Pharmacokinetic Profile
Metabolism and Excretion
Hepatic metabolism involves cytochrome P450 isoforms, particularly CYP2C9 and CYP2C19. The aminobutyl side chain slows oxidation compared to unsubstituted TZDs, extending the half-life to ~6 hours . Renal excretion accounts for 70% of elimination, with 30% via fecal routes .
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 0.85 | SwissADME |
| GI Absorption | High (92%) | SwissADME |
| BBB Permeant | No | SwissADME |
| CYP Inhibition | CYP2C9 (weak) | SwissADME |
| Half-Life | ~6 hours | Simulation |
Biological Activities and Mechanisms
Antihyperglycemic Effects
Molecular docking studies reveal that the aminobutyl chain enhances binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in insulin sensitization. The compound’s binding affinity () surpasses rosiglitazone () in silico models . In vivo studies in diabetic rodents show a 40% reduction in fasting blood glucose at 50 mg/kg doses over 28 days .
Antibacterial and Antioxidant Properties
The thiazolidine ring confers moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Antioxidant assays (DPPH radical scavenging) indicate an IC50 of 45 µM, comparable to ascorbic acid (IC50 = 38 µM) .
Comparative Analysis with Other TZDs
Limitations
Compared to troglitazone, its antioxidant capacity is 30% lower, likely due to the absence of a chromanol moiety .
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